3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one
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Overview
Description
3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyridine ring, making it an interesting scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one typically involves cyclization reactions. One common method is the cyclization of pyrrole derivatives with appropriate pyridine precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Mechanism of Action
The mechanism of action of 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1,3-Dihydropyrrolo[2,3-b]pyridin-2-one: This compound shares a similar pyrrolopyridine scaffold but differs in the position of the carbonyl group.
3-Hydroxypyrrolo[2,3-b]pyridine: This compound has a hydroxyl group instead of a carbonyl group, leading to different chemical properties and biological activities.
Uniqueness: 3a,7-Dihydropyrrolo[2,3-b]pyridin-6-one is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6N2O |
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Molecular Weight |
134.14 g/mol |
IUPAC Name |
3a,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-5H,(H,8,9,10) |
InChI Key |
YSAOTUKWRRKSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NC=CC21 |
Origin of Product |
United States |
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